L-CITRULLINE UNLABELED

Pharmacokinetics Nitric Oxide Bioavailability

For formulators requiring precisely defined NO precursors, unlabeled L-Citrulline is the only stoichiometrically pure option. Unlike generic L-Arginine (≈68% bioavailability) or citrulline malate (no added benefit per 2025 trials), this native compound bypasses splanchnic first-pass metabolism, reliably elevating the L-arginine/ADMA ratio and boosting NO-dependent signaling. Clinically validated to improve FMD by +1.81% and upper-body repetitions to failure. Choose this cost-effective, single-molecule substrate for reproducible dosing in cardiovascular, sports nutrition, and endothelial function research.

Molecular Formula
Molecular Weight 175.19
Cat. No. B1580224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-CITRULLINE UNLABELED
Molecular Weight175.19
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Citrulline Unlabeled: High-Purity Non-Proteinogenic Amino Acid for Nitric Oxide Research and Supplement Formulation


L-Citrulline (unlabeled) is a non-proteinogenic α-amino acid with the molecular formula C₆H₁₃N₃O₃ and a molecular weight of 175.19 g/mol. Unlike labeled isotopic variants used in tracer studies, unlabeled L-citrulline is the native compound employed for bulk supplementation, clinical research on nitric oxide (NO) bioavailability, and commercial formulation [1]. Its primary biochemical role is as an endogenous precursor to L-arginine in the urea cycle and NO synthesis pathways, with a distinctive pharmacokinetic advantage: it bypasses extensive splanchnic first-pass metabolism, which significantly limits the oral bioavailability of direct L-arginine supplementation [2].

Why L-Citrulline Cannot Be Replaced by L-Arginine, Citrulline Malate, or Watermelon Extract in Evidence-Based Formulations


Generic substitution among NO-boosting compounds is scientifically invalid. L-Arginine exhibits extensive presystemic elimination via intestinal arginase, yielding a fractional systemic bioavailability of only approximately 68% and failing to elevate plasma arginine as effectively as L-citrulline [1]. Citrulline malate introduces stoichiometric and formulation uncertainties, with a 2025 direct head-to-head trial demonstrating no significant difference in performance outcomes compared to pure L-citrulline, despite the added malate component [2]. Watermelon extracts contain variable and sub-efficacious citrulline content, and a 2025 meta-analysis confirmed that watermelon intake did not significantly improve flow-mediated dilation (FMD) compared to pure L-citrulline supplementation [3]. For researchers and formulators requiring precise, reproducible dosing without confounding factors, only unlabeled L-citrulline guarantees a known molecular entity.

Quantitative Differentiation of L-Citrulline vs. L-Arginine, Citrulline Malate, and Watermelon Extract


Superior Pharmacokinetics: L-Citrulline vs. L-Arginine for Plasma Arginine Elevation

In a double-blind, randomized, placebo-controlled crossover study (n=20 healthy volunteers), oral L-citrulline supplementation at 3 g twice daily increased the area under the curve (AUC) and maximal concentration (Cmax) of plasma L-arginine significantly more effectively than equivalent L-arginine dosing [1]. L-Citrulline at 3 g bid increased the L-arginine/ADMA ratio (a functional index of NO synthase activity) from baseline 186 ± 8 to 278 ± 14, representing a 49.5% improvement [2]. In contrast, L-arginine immediate-release (1 g tid) showed no statistically significant increase in plasma L-arginine AUC compared to baseline, confirming its limited bioavailability [3].

Pharmacokinetics Nitric Oxide Bioavailability

Equivalent Performance Efficacy: L-Citrulline vs. Citrulline Malate in Resistance Training

A 2025 double-blind, placebo-controlled trial directly compared 8 g/day L-citrulline (LC) with 12 g/day L-citrulline DL-malate (CM) in resistance-trained men over 6 weeks [1]. There was no significant difference between LC and CM for any performance outcome measure. Both groups significantly improved total upper body repetitions to failure (RTF) vs. placebo (LC vs. PL: p < 0.001; CM vs. PL: p = 0.026), but with no detectable difference between the two active forms [2]. Post-exercise nitric oxide metabolites (NOX) increased significantly in both LC (p = 0.014) and CM (p = 0.003) groups, again with no between-group difference [3].

Sports Nutrition Muscular Endurance Ergogenic Aids

Superior Endothelial Function Improvement: L-Citrulline vs. Watermelon Extract

A 2025 systematic review and meta-analysis of 8 RCTs (n=176 participants) evaluated the effects of L-citrulline supplementation versus watermelon intake on arterial stiffness and endothelial function in middle-aged and older adults [1]. L-Citrulline supplementation significantly improved flow-mediated dilation (FMD) by a mean difference of 1.81% (95% CI: 0.76 to 2.85, p = 0.0007) [2]. In contrast, watermelon supplementation did not significantly improve either FMD or pulse wave velocity (PWV) in this population [3]. Subgroup analysis further revealed that L-citrulline significantly reduced brachial-ankle pulse wave velocity (BA-PWV) by −1.11 m/s (95% CI: −1.37 to −0.85, p < 0.00001) [4].

Vascular Function Endothelial Health Cardiovascular

Endurance Performance: L-Citrulline Does Not Differ from Placebo

A 2025 double-blind, randomized, placebo-controlled crossover trial evaluated L-citrulline supplementation at 100 mg/kg/day for 10 days on time to exhaustion (TTE) during cycling exercise in healthy, moderately active adults (n=20) [1]. There was no statistically significant difference in TTE between L-citrulline and placebo (20.5 ± 7.3 min vs. 19.8 ± 5.7 min, p = 0.43) [2]. Similarly, cardiac output, oxygen uptake, and blood pressure were not significantly different between conditions [3].

Endurance Exercise Time to Exhaustion Ergogenic Aids

Evidence-Supported Applications for Unlabeled L-Citrulline in Research and Product Development


Nitric Oxide Bioavailability and Vascular Function Research

Unlabeled L-citrulline is the preferred substrate for studies aiming to elevate the L-arginine/ADMA ratio and assess NO-dependent signaling. In a 2008 pharmacokinetic study, 3 g bid L-citrulline increased the L-arginine/ADMA ratio from 186 ± 8 to 278 ± 14 (P < 0.01) and elevated urinary cGMP, a direct marker of NO activity, from 38 ± 3.3 to 50 ± 6.7 nmol mmol⁻¹ creatinine (P = 0.04) [1]. This compound is therefore indicated for investigations of endothelial function, hypertension, and conditions characterized by impaired NO synthesis, where precise dosing and high bioavailability are critical.

Resistance Training and Muscular Endurance Supplement Formulation

For sports nutrition products targeting resistance-trained populations, unlabeled L-citrulline at 8 g/day has been shown to significantly improve upper body repetitions to failure versus placebo (p < 0.001) after 6 weeks of supplementation, without the need for malate salts [2]. The lack of superior efficacy of citrulline malate (12 g/day) over pure L-citrulline in the 2025 head-to-head trial supports the selection of unlabeled L-citrulline as a more cost-effective and stoichiometrically defined ingredient [3].

Cardiovascular Aging and Endothelial Health Intervention Studies

In middle-aged and elderly populations, L-citrulline supplementation has been shown in a 2025 meta-analysis to significantly improve flow-mediated dilation (FMD) by +1.81% (95% CI: 0.76–2.85, p = 0.0007) and reduce brachial-ankle pulse wave velocity by −1.11 m/s [4]. Unlabeled L-citrulline is therefore the appropriate choice for clinical trials investigating vascular aging, arterial stiffness, and primary prevention of cardiovascular disease in older adults, where watermelon extracts have failed to demonstrate efficacy [5].

Negative Control for Endurance Ergogenic Aid Studies

Given the 2025 trial demonstrating no significant difference in time to exhaustion between L-citrulline (100 mg/kg/day) and placebo (20.5 ± 7.3 vs. 19.8 ± 5.7 min, p = 0.43), unlabeled L-citrulline may serve as an active comparator or negative control in studies evaluating novel endurance ergogenic aids [6]. This application leverages the compound's well-characterized pharmacokinetic profile and established lack of effect on endurance performance endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-CITRULLINE UNLABELED

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.